5-Chloro-2-iodo-3-methylpyridine
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Overview
Description
5-Chloro-2-iodo-3-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5ClIN It is a derivative of pyridine, characterized by the presence of chlorine and iodine substituents at the 5th and 2nd positions, respectively, and a methyl group at the 3rd position
Preparation Methods
The synthesis of 5-Chloro-2-iodo-3-methylpyridine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: 2-Chloro-5-methylpyridine undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Diazotization: The amine group is converted to a diazonium salt.
Iodination: The diazonium salt undergoes iodination to introduce the iodine atom at the desired position.
This method is advantageous due to its simplicity and suitability for industrial-scale production.
Chemical Reactions Analysis
5-Chloro-2-iodo-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-iodo-3-methylpyridine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved vary based on the compound’s structure and the biological system being studied .
Comparison with Similar Compounds
5-Chloro-2-iodo-3-methylpyridine can be compared with other halogenated pyridine derivatives, such as:
- 2-Chloro-5-iodo-3-methylpyridine
- 2-Chloro-3-iodo-5-methylpyridine
- 2-Chloro-4-iodo-5-methylpyridine
These compounds share similar chemical properties but differ in the position of the halogen substituents, which can influence their reactivity and applications. The unique combination of chlorine and iodine in this compound makes it particularly valuable for specific synthetic and research purposes .
Properties
Molecular Formula |
C6H5ClIN |
---|---|
Molecular Weight |
253.47 g/mol |
IUPAC Name |
5-chloro-2-iodo-3-methylpyridine |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 |
InChI Key |
OVPYYAACVCANPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1I)Cl |
Origin of Product |
United States |
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